2-(5-Amino-3-(3-bromophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol
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Overview
Description
2-(5-Amino-3-(3-bromophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an amino group, a bromophenyl group, and a nitro group attached to the pyrazole ring, along with an ethanol moiety. The unique structure of this compound makes it a valuable subject of study in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-(3-bromophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of hydrazonyl chlorides with 3-bromophenyl derivatives under controlled conditions to form the pyrazole ring . The introduction of the nitro group can be achieved through nitration reactions using nitric acid and sulfuric acid. The final step involves the attachment of the ethanol moiety through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-3-(3-bromophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products
The major products formed from these reactions include various substituted pyrazoles, amino derivatives, and nitro derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(5-Amino-3-(3-bromophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the study of reaction mechanisms and kinetics.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Amino-3-(3-bromophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The amino and nitro groups play a crucial role in its binding affinity and specificity towards enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromophenyl)-5-amino-1H-pyrazole: Similar structure but lacks the nitro and ethanol groups.
4-Nitro-3-(3-bromophenyl)-1H-pyrazole: Similar structure but lacks the amino and ethanol groups.
2-(5-Amino-3-(3-bromophenyl)-1H-pyrazol-1-yl)ethanol: Similar structure but lacks the nitro group.
Uniqueness
The presence of both the nitro and amino groups in 2-(5-Amino-3-(3-bromophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol provides unique chemical reactivity and biological activity compared to its analogs. The ethanol moiety enhances its solubility and potential for further functionalization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H11BrN4O3 |
---|---|
Molecular Weight |
327.13 g/mol |
IUPAC Name |
2-[5-amino-3-(3-bromophenyl)-4-nitropyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H11BrN4O3/c12-8-3-1-2-7(6-8)9-10(16(18)19)11(13)15(14-9)4-5-17/h1-3,6,17H,4-5,13H2 |
InChI Key |
GOONJDPVKCODLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN(C(=C2[N+](=O)[O-])N)CCO |
Origin of Product |
United States |
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